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Compound of Interest

Compound Name: ETH-LAD

Cat. No.: B588469

An Examination of the In Vitro and In Vivo Pharmacological Data for the Lysergamide
Psychedelic

ETH-LAD (N-ethyl-N-lysergic acid diethylamide) is a potent semi-synthetic lysergamide and an
analog of LSD. Since its synthesis and initial characterization, a limited number of studies have
explored its pharmacological profile. This guide provides a comprehensive comparison of the
available quantitative data on ETH-LAD, focusing on the reproducibility of published findings. It
Is intended for researchers, scientists, and drug development professionals.

In Vitro Receptor Binding Affinity

The primary, publicly available in vitro data on ETH-LAD's receptor binding affinity comes from
a 2017 study by Brandt et al.[1] To date, there is a lack of independent, peer-reviewed
publications reporting the in vitro receptor binding profile of ETH-LAD, which limits a direct
assessment of the reproducibility of these specific findings. The data from the 2017 study is
summarized below.

. Dopamine D1 Ki Dopamine D2 Ki
Compound 5-HT2a Ki (nM)
(nM) (nM)
ETH-LAD 51 221 4.4

Data from Brandt SD, et al. (2017). Drug Testing and Analysis.[1]
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In Vivo Potency: A Comparison with LSD

The earliest and most frequently cited in vivo characterization of ETH-LAD was conducted by
Hoffman and Nichols in 1985.[2][3] Their research utilized a two-lever drug discrimination assay
in rats, a standard preclinical model for assessing the subjective effects of psychoactive
compounds. In this model, animals are trained to recognize the effects of a specific drug (in this
case, LSD) and press a corresponding lever to receive a reward. The potency of a novel
compound is determined by its ability to substitute for the training drug.

The findings from this study demonstrated that ETH-LAD was more potent than LSD in
producing LSD-like discriminative stimulus effects in rats.

Compound EDso (nmol/kg) Potency Relative to LSD
LSD 46 1x
ETH-LAD 13 ~3.5x more potent

Data from Hoffman AJ & Nichols DE. (1985). Journal of Medicinal Chemistry.[2]

The findings from Hoffman and Nichols (1985) suggest a significantly higher in vivo potency for
ETH-LAD compared to LSD. While the in vitro binding data from Brandt et al. (2017) does not
allow for a direct potency comparison in the same manner, the high affinity of ETH-LAD for the
5-HT2a receptor is consistent with its potent in vivo effects. The lack of more recent,
independent in vivo studies using the same drug discrimination paradigm makes a direct
assessment of the reproducibility of these 1985 findings challenging.

Experimental Protocols
In Vitro Radioligand Binding Assay (as per Brandt et al.,
2017)

The receptor binding affinities reported by Brandt and colleagues were determined using
standard radioligand binding assays.[1]

o Target Receptors: 5-HT2a, Dopamine D1, and Dopamine D2z receptors.
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e Radioligands:
o 5-HTz2a: [3H]ketanserin
o Dopamine D1: [3BH]SCH-23390
o Dopamine Dz: [3H]spiperone

» Methodology: Competitive binding assays were performed using cell membranes expressing
the target receptors. Varying concentrations of ETH-LAD were used to compete with the
respective radioligand. The inhibition constant (Ki) was then calculated from the
concentration of ETH-LAD required to displace 50% of the radioligand (ICso). While the full,
detailed protocol including cell lines, membrane preparation specifics, and incubation
conditions are not available in the publication's abstract, the use of these specific
radioligands is standard in the field for characterizing receptor affinities.

In Vivo Drug Discrimination Assay (as per Hoffman &
Nichols, 1985)

The in vivo potency of ETH-LAD was determined using a two-lever drug discrimination
paradigm in rats.[2][4]

e Subjects: Male rats.

e Training: The animals were trained to discriminate between intraperitoneal injections of LSD
tartrate (0.08 mg/kg) and saline.[2] Responding on the correct lever after an injection was
reinforced with a food reward.

o Testing: Once the rats reliably discriminated between LSD and saline, substitution tests with
various doses of ETH-LAD were conducted to determine the dose that would produce a
similar subjective effect to the LSD training dose.

o Data Analysis: The effective dose 50 (EDso) was calculated, representing the dose at which
the animals selected the LSD-appropriate lever 50% of the time.
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© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b588469?utm_src=pdf-body
https://www.benchchem.com/product/b588469?utm_src=pdf-body
https://www.benchchem.com/product/b588469?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5411264/
https://www.researchgate.net/publication/22490445_The_discriminative_stimulus_properties_of_LSD_Mechanisms_of_action
https://pmc.ncbi.nlm.nih.gov/articles/PMC5411264/
https://www.benchchem.com/product/b588469?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b588469?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Validation & Comparative

Check Availability & Pricing

Workflow for Radioligand Binding Assay

Preparation
Prepare cell membranes Prepare radioligand and
expressing target receptor non-labeled test compound (ETH-LAD)
Assay

Incubate membranes with radioligand
and varying concentrations of ETH-LAD

Separate bound and free radioligand
(e.g., via filtration)

Quantify radioactivity of
bound radioligand

Data Analysis

Determine IC50 value
(concentration of ETH-LAD that inhibits
50% of radioligand binding)

:

Calculate Ki value
(inhibition constant)

Click to download full resolution via product page

Caption: Workflow for a typical radioligand binding assay.
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Caption: Simplified 5-HT2A receptor Gq signaling cascade.
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Comparative In Vivo Potency Logic
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Caption: Logical flow for comparing the in vivo potency of ETH-LAD and LSD.

Conclusion

The available scientific literature provides valuable, albeit limited, insight into the pharmacology
of ETH-LAD. The in vivo data from Hoffman and Nichols (1985) indicating that ETH-LAD is
more potent than LSD has been a cornerstone of its characterization.[2] The more recent in
vitro data from Brandt et al. (2017) provides a neurochemical basis for its psychoactive effects,
demonstrating high affinity for the 5-HT2a receptor.[1]

However, the core issue in assessing the reproducibility of these findings is the scarcity of
independent studies. For the in vitro receptor binding affinities, there is currently only one
publicly available dataset, making direct comparisons impossible. For the in vivo potency, while
the 1985 study is foundational, a modern replication of these drug discrimination studies would
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be highly valuable to the scientific community. Therefore, while the existing data from these two
key studies are consistent in suggesting that ETH-LAD is a potent serotonergic psychedelic,
further independent research is required to robustly establish the reproducibility of these
guantitative findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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